Propylamine

Description

Propylamine (B44156) as a Foundational Primary Amine in Organic Synthesis

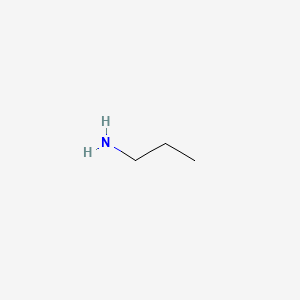

This compound exemplifies the chemical behavior of a primary amine, a class of organic compounds derived from ammonia (B1221849) where one hydrogen atom is replaced by an alkyl or aryl group. youtube.com Its structure consists of a three-carbon propyl group attached to an amino group (-NH₂). cymitquimica.com This structure dictates its chemical reactivity, primarily its basicity and nucleophilicity.

As a weak base with a K_b (base dissociation constant) of 4.7 × 10⁻⁴, this compound readily accepts a proton to form salts with acids. wikipedia.orgchemicalbook.com This basic character is fundamental to its role in various reactions. Furthermore, the lone pair of electrons on the nitrogen atom makes this compound an effective nucleophile, capable of donating this electron pair to form new chemical bonds. quora.com

This dual reactivity makes this compound a crucial intermediate in the synthesis of a diverse range of more complex molecules. basf.com It is extensively used as a building block in the production of:

Pharmaceuticals : It is a precursor for various active pharmaceutical ingredients (APIs), including antifungals, antibacterials, antivirals, antimalarials, and anticancer agents. acs.org Specific examples include the local anesthetic Prilocaine and the antidiabetic drug Chlorpropamide. basf.comchemicalbook.com Additionally, this compound derivatives are found in certain antihistamines. taylorandfrancis.com

Agrochemicals : The compound is a key intermediate in manufacturing agricultural chemicals, notably fungicides like Prochloraz and herbicides. basf.cominnospk.com

Industrial Chemicals : It is used in the synthesis of rubber chemicals, dyes, corrosion inhibitors, and textile and leather finishing resins. chemicalbook.cominnospk.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₉N wikipedia.org |

| Molar Mass | 59.11 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Odor | Ammonia-like, fishy wikipedia.orgnoaa.gov |

| Density | 0.719 g/mL at 25 °C sigmaaldrich.com |

| Melting Point | -83 °C (-117.4 °F) wikipedia.org |

| Boiling Point | 48 °C (119.5 °F) noaa.govchemicalbook.com |

| Solubility in Water | Miscible wikipedia.org |

| Basicity (pKa of conjugate acid) | 10.71 wikipedia.org |

| Flash Point | -35 °F (-37 °C) noaa.gov |

| Autoignition Temperature | 318 °C (604 °F) noaa.gov |

Evolution of Research Perspectives on this compound

Research interest in this compound has evolved significantly over time. Early studies focused on its fundamental chemical properties and synthesis, such as its preparation by reacting 1-propanol (B7761284) with ammonium (B1175870) chloride at high temperature and pressure using a Lewis acid catalyst. wikipedia.org Initial applications were often in chemical analysis and as a basic solvent. noaa.govcymitquimica.com

Contemporary research has shifted towards more specialized and technologically advanced applications. A significant area of modern investigation is its role in materials science, particularly in the synthesis and functionalization of nanomaterials. acs.org Studies have shown that this compound can be used to control the size and morphology of nanoparticles. acs.org For example, it has been used in the synthesis of dendritic polymer-modified silica (B1680970) for use in chromatography. sigmaaldrich.com

Recent research also delves into the intricate mechanistic details of this compound's chemical behavior. Computational studies have provided in-depth analysis of its unimolecular decomposition reactions, identifying pathways that lead to the formation of products like propene, ammonia, and various imines. acs.org These theoretical investigations are crucial for optimizing industrial processes and understanding potential pollutant formation. acs.org Furthermore, research into the molecular association of this compound in binary mixtures is informing the development of new materials with properties similar to ionic liquids. sigmaaldrich.com There is also a growing focus on developing more sustainable and efficient manufacturing processes for this compound and other amines to align with global environmental goals. datainsightsmarket.com

Interdisciplinary Relevance of this compound Studies

The applications of this compound are not confined to a single discipline but span a wide range of scientific and industrial sectors, highlighting its interdisciplinary importance.

Materials Science : this compound is utilized in the controlled synthesis of nanomaterials and for the functionalization of nanoparticle surfaces. acs.org Its role extends to the creation of synthetic nanoparticles for medical applications, such as drug delivery systems. taylorandfrancis.com Research has also explored its use in forming hydrogen clathrate hydrates, which are significant for gas storage and separation technologies. sigmaaldrich.com

Pharmaceutical and Medicinal Chemistry : The this compound moiety is a key structural component in many therapeutic agents. It serves as a precursor in the synthesis of drugs ranging from local anesthetics to anticonvulsants and anticancer agents. acs.orgtaylorandfrancis.com For instance, derivatives such as brompheniramine (B1210426) and chlorpheniramine (B86927) are well-known antihistamines. taylorandfrancis.com

Agrochemical Industry : In agriculture, this compound is a vital intermediate for producing pesticides that protect crops. basf.com Its use in the synthesis of potent fungicides like Prochloraz demonstrates its direct contribution to food security and agricultural productivity. innospk.com

Industrial and Surface Chemistry : this compound's properties make it valuable in various industrial processes. It is employed in the manufacture of rubber chemicals, dyes, and as a corrosion inhibitor for metals. acs.orgchemicalbook.comalkylamines.com Its ability to act as a curing agent and modifier in resins is applied in the production of textile and leather finishes. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYKZJWCGVVSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N, Array | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58479-39-3 | |

| Record name | Propylamine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6021878 | |

| Record name | Propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP) | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720 | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1570/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.0 (AIR= 1), Relative vapor density (air = 1): 2.0 | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9 | |

| Record name | 1-Aminopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

107-10-8 | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76F18D635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-117.4 °F (USCG, 1999), -83 °C | |

| Record name | PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1392 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0941 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies for Propylamine and Its Analogs

Catalytic Pathways for Propylamine (B44156) Synthesis

Catalytic methods offer significant advantages for this compound synthesis, including lower temperature requirements and improved selectivity compared to traditional non-catalytic processes. escholarship.org These pathways often involve the direct amination of alcohols, a highly atom-economical approach. rsc.org

Amination of Alcohols with Ammonia (B1221849) (e.g., Propanol (B110389) Amination over Supported Nickel Catalysts)

A prominent method for producing alkylamines is the amination of alcohols with ammonia. escholarship.org Nickel-based catalysts, in particular, have shown high activity and stability for the amination of various alcohols. escholarship.org The direct amination of propanol with ammonia over supported nickel catalysts represents a key strategy for synthesizing this compound. acs.orgacs.org In this process, metallic nickel is the necessary active component. acs.org

The choice of support material significantly impacts the catalyst's performance. escholarship.orgacs.org Studies comparing different supports like hydroxyapatite (B223615) (HAP), silica (B1680970) (SiO₂), and magnesia (MgO) have demonstrated that Ni supported on HAP (Ni/HAP) exhibits superior activity and selectivity towards the primary amine, this compound. acs.orgescholarship.org For instance, at 423 K, a 4 wt % Ni/HAP catalyst showed a propanol conversion of 10.8% with 92% selectivity to this compound. escholarship.orgacs.org In contrast, Ni/SiO₂ was less selective, and Ni/MgO was the least active. escholarship.orgacs.org The enhanced performance of Ni/HAP is attributed to the high density of basic sites on the HAP support, which helps stabilize key intermediates and suppress side reactions like the formation of dithis compound (B117675) and trithis compound. acs.orgacs.orgescholarship.org Industrial processes using nickel catalysts often operate at temperatures between 130-170°C and pressures of 1.0-1.5 MPa to optimize the yield of the desired amine. google.com

| Catalyst (4 wt% Ni) | Support | Propanol Conversion (%) | This compound Selectivity (%) | Reference |

|---|---|---|---|---|

| Ni/HAP | Hydroxyapatite | 10.8 | 92 | escholarship.orgacs.org |

| Ni/SiO₂ | Silica | N/A | Least Selective | escholarship.orgacs.org |

| Ni/MgO | Magnesia | 3.3 | N/A | escholarship.orgacs.org |

Lewis Acid Catalyzed Approaches (e.g., Ferric Chloride in 1-Propanol (B7761284) Reaction)

Lewis acid catalysis involves the use of metal-based compounds that act as electron pair acceptors to enhance a substrate's reactivity. wikipedia.org Common Lewis acids are based on metals like aluminum, boron, tin, and iron. wikipedia.org In the context of amine synthesis, Lewis acids can facilitate the amination of alcohols through a "borrowing hydrogen" methodology, which is a highly atom-economical, redox-neutral process where water is the only byproduct. rsc.org

Ferric chloride (FeCl₃) is a Lewis acid that can catalyze various organic transformations, including the amidation of esters and the halogenation of alcohols. nih.govorganic-chemistry.org In the amination of alcohols, a Lewis acid like FeCl₃ is believed to facilitate the condensation of an intermediate aldehyde/ketone with an amine to form an imine, which is then reduced to the final amine product. rsc.org This assistance is particularly effective in overcoming the low efficiency observed in the amination of certain alcohols. rsc.org While specific studies detailing the direct use of FeCl₃ for the amination of 1-propanol to this compound are not prevalent, its established catalytic activity in related reactions suggests its potential utility. rsc.orgnih.govorganic-chemistry.org The general mechanism involves the Lewis acid activating the alcohol or a downstream intermediate, thereby promoting the carbon-nitrogen bond formation. rsc.orgwikipedia.org

Mechanistic Insights into Catalytic Synthesis Procedures

The mechanism for the amination of alcohols over supported nickel catalysts is generally understood to proceed via a dehydroamination pathway. acs.orgacs.org This process consists of three sequential steps: escholarship.orgmdpi.com

Condensation/Iminization: The aldehyde then undergoes a nucleophilic attack by ammonia, followed by dehydration, to form an imine (propanimine). escholarship.orgmdpi.com

Hydrogenation: Finally, the imine is hydrogenated over the nickel catalyst to yield the primary amine (this compound). escholarship.orgmdpi.com

For Lewis acid-catalyzed reactions, the mechanism involves the coordination of the Lewis acid to a Lewis basic atom (like the oxygen in an alcohol's hydroxyl group). wikipedia.orgyoutube.com This coordination withdraws electron density, making the substrate more electrophilic and activating it towards subsequent reactions. wikipedia.orgyoutube.com In alcohol amination, the Lewis acid can facilitate the initial dehydrogenation step or, more commonly, the condensation step to form the imine intermediate. rsc.orgacs.org The Lewis acid activates the imine intermediate towards reduction, completing the catalytic cycle. rsc.org

Synthesis of this compound Derivatives via Strategic Coupling Reactions

This compound can be modified to create a wide range of derivatives with diverse applications. Strategic coupling reactions, such as alkylation and multicomponent reactions, are powerful tools for this purpose.

Alkylation Reactions in Derivative Formation

Amine alkylation is a fundamental type of organic reaction where an alkyl group is introduced to an amine. wikipedia.org This nucleophilic aliphatic substitution typically occurs between an amine and an alkyl halide. wikipedia.org Primary amines like this compound can react with alkyl halides to form secondary amines. wikipedia.org However, these reactions can be complicated because the resulting secondary amine is also nucleophilic and can react further with the alkylating agent to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.org

Due to this tendency for over-alkylation, controlling the reaction to selectively produce a specific N-alkylated this compound derivative can be challenging. wikipedia.org Despite this, N-alkylation remains a widely used method for creating substituted amines. mt.com For instance, reacting this compound with an appropriate alkyl halide (R-X) would yield N-alkylthis compound. The reaction conditions can be mild, as amines are generally strong nucleophiles. wikipedia.org

A³-Coupling and KA² Coupling Reactions for Propargylamine Synthesis

Propargylamines, which are key intermediates for many biologically active nitrogen-containing compounds, are structural analogs of this compound. phytojournal.comresearchgate.net They are efficiently synthesized via multicomponent reactions (MCRs) that form several bonds in a single step. phytojournal.comresearchgate.net

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a one-pot, three-component reaction that couples an aldehyde, a terminal alkyne, and an amine to produce a propargylamine. researchgate.netrsc.org This reaction is a prime example of C-H bond activation and is typically catalyzed by transition metals, with copper-based catalysts being particularly common. phytojournal.comresearchgate.net The generally accepted mechanism involves the in-situ formation of a metal acetylide from the alkyne, which then reacts with an iminium ion generated from the aldehyde and amine. rsc.orgnih.gov

The KA²-coupling (Ketone-Amine-Alkyne) reaction is an analogous process that uses a ketone instead of an aldehyde. bohrium.com This reaction is more challenging due to the lower reactivity of ketones compared to aldehydes, but it provides access to quaternary propargylamines. bohrium.com The KA² coupling was first reported in 2010, and various catalytic systems, often based on copper or gold, have since been developed to promote this transformation. bohrium.com

| Coupling Reaction | Reactants | Product Type | Common Catalysts | Reference |

|---|---|---|---|---|

| A³-Coupling | Aldehyde, Terminal Alkyne, Amine | Propargylamine | Cu(I) salts, Gold catalysts | phytojournal.comresearchgate.net |

| KA² Coupling | Ketone, Terminal Alkyne, Amine | Quaternary Propargylamine | Cu(I)/SnCl₂, Au catalysts, Cu₂O | bohrium.com |

Condensation Reactions for Schiff Base Derivatives

The formation of Schiff bases, compounds containing a carbon-nitrogen double bond (imine), is a cornerstone of this compound chemistry. These derivatives are synthesized through the condensation reaction of a primary amine, such as this compound, with a carbonyl compound (an aldehyde or a ketone). youtube.comgoogleapis.comdynamicscience.com.au The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon, forming an unstable carbinolamine intermediate. atamanchemicals.com This intermediate then undergoes dehydration to yield the stable imine, or Schiff base. google.com

The versatility of this reaction allows for the creation of a wide array of Schiff base derivatives with diverse applications. For instance, new Schiff base compounds have been successfully synthesized by reacting 3,3'-iminodithis compound with 2,4-dichlorobenzaldehyde (B42875) in methanol. youtube.comgoogleapis.com This reaction yields N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) amine chloride, a thermally stable compound. youtube.com Similarly, salicylaldimines bearing various chalcogen functions have been prepared by the condensation of substituted salicylaldehydes with 3-(organylselanyl)propylamines and 3-(organyltellanyl)propylamines. primescholars.com

The efficiency and outcome of the condensation reaction can be influenced by several factors, including the pH of the solution, as well as steric and electronic effects of the reactants. youtube.com While many Schiff base syntheses are carried out in a solvent, advancements are being made in solvent-free and catalyst-free conditions, aligning with green chemistry principles.

Green Chemistry Principles in this compound Synthesis and Recovery

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. This is particularly relevant in the synthesis and recovery processes involving this compound, where the focus is on reducing waste, improving atom economy, and developing more environmentally benign methodologies.

Solvent-Free and Catalyst-Free Methodologies (e.g., Imine Synthesis)

A significant stride in green chemistry is the development of solvent-free and catalyst-free reactions. Traditional methods for imine synthesis, which are derivatives of this compound, often involve the use of solvents and acid catalysts. nih.gov However, recent research has demonstrated the feasibility of synthesizing imines under solvent-free conditions, sometimes even without a catalyst. nih.govscranton.edu

One such approach is the use of grinding techniques, where reactants are physically ground together in a mortar and pestle, often leading to high yields in a short amount of time without the need for a solvent. scranton.edu This method is not only economically advantageous but also simplifies the reaction procedure and enhances atom efficiency. scranton.edu Another innovative, solvent-free method involves the use of a planetary ball mill for the addition of amines to alkynes, achieving quantitative conversion within minutes without any catalyst or base. jocpr.com Microwave-assisted synthesis has also emerged as a rapid and environmentally friendly solvent-free method for preparing imine derivatives, often in high yields and with short reaction times. google.com These methodologies represent a significant shift towards more sustainable chemical synthesis, reducing the reliance on hazardous solvents and energy-intensive processes. nih.govscranton.educlosedlooprecycling.us

Atom Economy and Waste Reduction in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. acs.org A high atom economy signifies a more sustainable process with minimal waste generation. google.com In the industrial production of this compound, which can be synthesized by reacting 1-propanol with ammonia, the theoretical atom economy can be calculated.

Reaction: CH₃CH₂CH₂OH + NH₃ → CH₃CH₂CH₂NH₂ + H₂O

To calculate the atom economy for this reaction, we consider the molecular weights of the desired product (this compound) and all the reactants.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Propanol | C₃H₈O | 60.10 |

| Ammonia | NH₃ | 17.03 |

| This compound | C₃H₉N | 59.11 |

| Water | H₂O | 18.02 |

Calculation of Atom Economy:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (59.11 / (60.10 + 17.03)) x 100 ≈ 76.65%

This calculation shows that even in an ideal reaction, a significant portion of the reactant mass ends up as a byproduct (water). Industrial processes often generate a mixture of mono-, di-, and tri-n-propylamines, further complicating waste streams and reducing the atom economy for the desired this compound. acs.org The decomposition of this compound can also lead to byproducts such as propene and ammonia. google.com Therefore, a key aspect of waste reduction is to develop highly selective catalysts and optimize reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. google.comunivarsolutions.com This approach not only conserves resources but also reduces the economic and environmental costs associated with waste disposal. acs.org

Recovery and Reutilization Strategies (e.g., Di-n-propylamine from Process Effluent)

Industrial processes for the amination of alcohols often produce a mixture of primary, secondary, and tertiary amines, along with unreacted alcohol and water. alkylamines.com The separation of these components is crucial for both purifying the desired product and for recovering valuable byproducts that can be reutilized. Di-n-propylamine, a common byproduct in this compound synthesis, is a valuable chemical intermediate used in the production of herbicides, pesticides, and other chemicals. chemicalbook.comepa.govepa.gov

Several strategies have been developed for the recovery of di-n-propylamine from process effluents. One effective method is azeotropic distillation. alkylamines.com In a mixture containing di-n-propylamine, tri-n-propylamine, n-propanol, and water, a hydrocarbon such as benzene (B151609) can be added. googleapis.comalkylamines.com This forms azeotropes with water and n-propanol, allowing for their removal through fractional distillation. googleapis.comalkylamines.com The remaining mixture of di- and tri-n-propylamines can then be separated by further distillation. alkylamines.com

Another approach involves the disproportionation of di-n-propylamine to produce tri-n-propylamine, another valuable product. acs.org This reaction is typically carried out over a copper-comprising heterogeneous catalyst at elevated temperature and pressure. acs.org The ability to recover and either directly reuse or chemically convert byproducts like di-n-propylamine into other useful chemicals is a critical component of a sustainable and economically viable industrial process. patsnap.com

Directed Synthesis of Specific this compound-Containing Architectures

The unique chemical properties of this compound make it a valuable building block for the construction of complex, functional molecular architectures. By strategically incorporating this compound into larger structures, researchers can create materials with tailored properties for specific applications.

Synthesis of Ionic Tagged this compound on Magnetic Nanoparticles

A notable example of directed synthesis is the creation of ionic tagged this compound on magnetic nanoparticles (MNPs). alkylamines.com This involves a multi-step process to functionalize the surface of the nanoparticles. The synthesis typically begins with the preparation of magnetite (Fe₃O₄) nanoparticles, often through a co-precipitation method. google.com These core nanoparticles are then coated with a silica (SiO₂) shell to provide a stable surface for further modification and to prevent aggregation. google.comalkylamines.com

The silica-coated nanoparticles are then grafted with a this compound-containing moiety. In one reported synthesis, this compound is modified with an imidazolium (B1220033) ionic liquid tag before being grafted onto the magnetic nanoparticles. alkylamines.com This creates a core-shell structure with an ionic-tagged amine on the surface. These functionalized nanoparticles have been shown to be effective catalysts, for example, in Knoevenagel condensation reactions conducted in water at room temperature. alkylamines.com The magnetic core allows for easy recovery of the catalyst using an external magnet, enabling its reuse for multiple reaction cycles with only a slight loss in activity. alkylamines.com This approach exemplifies the creation of a sophisticated, recyclable catalytic system by precisely positioning a this compound-based functional group on a nanoscale scaffold.

Stepwise Synthesis of Propylamines Derived from Biomaterials (e.g., Diatom Silaffins)

A novel stepwise synthetic approach has been developed to create polyamines that mimic the N-methylthis compound fragments found in the bioextracts of diatoms. nih.govrsc.org These natural polyamines are believed to play a significant role in the biomineralization process that forms the intricate silica cell walls of diatoms. rsc.org The synthetic method provides a controlled, stepwise elongation of the polyamine chain, which was previously challenging to achieve. rsc.org

The synthesis is designed to build polyamines with a specific number of nitrogen atoms, such as those with 3, 5, or 7 nitrogen atoms in the chain. rsc.org This method is based on a repeating three-reaction sequence starting from a simple precursor like methylamine (B109427). rsc.org The sequence allows for the controlled addition of this compound units.

The core of this methodology consists of three consecutive reactions:

Condensation: An NH-amine is reacted with methyl acrylate.

Substitution: The ester group of the resulting product is then substituted by reacting it with methylamine.

Reduction: The final step involves the reduction of the formed amide using a powerful reducing agent like lithium aluminium hydride. rsc.org

This cycle can be repeated to extend the polyamine chain in a controlled manner. rsc.org The resulting synthetic propylamines have been studied for their activity in silicic acid condensation, demonstrating their potential application in creating tailored silica materials through "green chemistry" approaches. researchgate.net

Table 1: Stepwise Synthesis of Propylamines

| Step | Reaction | Reagents/Conditions | Product Type |

|---|---|---|---|

| 1 | Condensation | NH-amine, Methyl acrylate | Ester |

| 2 | Substitution | Methylamine | Amide |

Functionalization for Complex Molecular Scaffolds (e.g., Tetramethoxy substituted alkyl-acridiniums)

This compound analogs can be incorporated into larger, functional molecules, such as photoredox catalysts. The synthesis of tetramethoxy-substituted alkyl-acridiniums (TMAcr+) provides an example of how amine functionalization can lead to complex molecular scaffolds with specific photophysical properties. nih.gov Acridinium (B8443388) salts are valuable as organic dyes and have gained prominence as sustainable photoredox catalysts. nih.gov

The synthesis of these complex structures can be achieved through various strategies. One efficient method involves the direct conversion of a xanthylium salt into the corresponding acridinium salt. nih.gov Another approach builds the acridinium core via a Friedel-Crafts reaction involving symmetrical triarylamine precursors and a benzoyl chloride derivative. nih.gov

A notable synthesis for tetramethoxy-substituted acridiniums involves a facile nucleophilic aromatic substitution on tris(2,6-dimethoxyphenyl)carbenium. nih.gov While these resulting TMAcr+ compounds are initially non-fluorescent, their properties can be tuned through subsequent functionalization. The introduction of electron-withdrawing groups via electrophilic aromatic substitution can "turn on" fluorescence. nih.gov These functionalized acridiniums exhibit moderate fluorescence and long fluorescence lifetimes, making them excellent electron acceptors in the excited state and efficient reductive photoredox catalysts. nih.gov

Table 2: Synthetic Approaches to Acridinium Scaffolds

| Method | Key Transformation | Precursors | Significance |

|---|---|---|---|

| Xanthylium Conversion | Direct conversion of xanthylium to acridinium | Xanthylium salt, Amine/Aniline | Efficient and scalable preparation of useful acridinium catalysts. nih.govyoutube.com |

| Friedel-Crafts Reaction | Acridinium core construction | Symmetrical triarylamine, Benzoyl chloride derivative | Efficient strategy for electron-rich acridinium photocatalysts. nih.gov |

Synthesis of Substituted Phenyl-Propylamines as Intermediates

Substituted phenyl-propylamines and their analogs are important intermediates in the synthesis of a wide range of compounds. Methodologies for their synthesis often involve multi-component reactions or the functionalization of pre-existing aromatic structures.

One established method for creating a related structure, phenethylamine, is the reduction of ω-nitrostyrene using lithium aluminium hydride. wikipedia.org Another route is the cathodic reduction of benzyl (B1604629) cyanide. wikipedia.org These methods provide the basic phenyl-ethylamine backbone which can be further modified.

For more complex substituted propylamines, such as 2-(3'-substituted-2'-hydroxypropylamino)pyridines, the synthesis involves reacting 2-aminopyridine (B139424) with a substituted epoxide. This leads to a series of compounds where the this compound chain is attached to a pyridine (B92270) ring and contains a hydroxyl group. nih.gov

Furthermore, multi-substituted pyridines, which can be precursors or analogs, can be synthesized from ylidenemalononitriles. nih.gov These reactions can produce highly substituted aminopyridines in good yields. For instance, reacting a ylidenemalononitrile with a primary amine can lead to the formation of a 2-aminonicotinonitrile derivative, which contains a substituted amino group that can be derived from a this compound synthon. nih.gov These synthetic routes are valuable for creating a library of substituted intermediates for further chemical exploration.

Table 3: Synthesis of Substituted this compound Analogs

| Target Compound Class | Synthetic Method | Key Reactants | Yield (%) |

|---|---|---|---|

| 2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile | Reaction of a ylidenemalononitrile with benzylamine | General Procedure using appropriate starting materials | 83 |

| 2-(benzylamino)-4-(p-tolyl)-5-(tosyl)nicotinonitrile | Reaction of a ylidenemalononitrile with benzylamine | General Procedure using appropriate starting materials | 99 |

| 2-(benzylamino)-4-(4-methoxyphenyl)-5-(p-tolylthio)nicotinonitrile | Reaction of a ylidenemalononitrile with benzylamine | General Procedure using appropriate starting materials | 85 |

Elucidation of Reaction Mechanisms and Kinetics Involving Propylamine

Unimolecular Decomposition Pathways of Propylamine (B44156) Isomers

This compound exists as two primary conformational isomers, cis-propylamine (cis-PA) and trans-propylamine (trans-PA). Computational studies have revealed that these isomers, while interconvertible with a negligible energy barrier, lead to distinct product distributions upon decomposition. acs.orgnih.gov The decomposition of trans-propylamine is generally more facile, leading to products like propene, carbenes, imines, and methane (B114726), whereas the cis-isomer is the primary precursor for the formation of cyclic products. acs.orgnih.gov

Detailed computational analyses, utilizing methods such as Density Functional Theory (DFT) and Complete Basis Set (CBS-QB3) calculations, have mapped out the potential energy surfaces for the unimolecular decomposition of both cis- and trans-propylamine. nih.govresearchgate.net These studies have identified numerous reaction pathways, each characterized by a specific transition state and leading to a unique set of products. acs.orgnih.gov

For trans-propylamine, six major decomposition pathways have been investigated. acs.orgacs.org The most significant of these, both kinetically and thermodynamically, is the concerted one-step reaction that yields propene and ammonia (B1221849) (NH₃). acs.orgresearchgate.netnih.gov This pathway has a calculated activation energy of 281 kJ mol⁻¹. nih.govnih.govacs.org Another notable decomposition route for the trans-isomer involves the formation of carbenes, which occurs via two distinct transition states in thermodynamically controlled and reversible reactions. acs.orgresearchgate.netacs.org

For cis-propylamine, five primary decomposition pathways have been considered. acs.orgacs.org The most plausible pathway is one that leads to the formation of ethene, methylimine, and molecular hydrogen (H₂). acs.orgnih.govacs.org This route has a higher activation energy barrier compared to the most favorable trans-PA pathway, calculated to be 334 kJ mol⁻¹ at the CBS-QB3 level of theory. nih.govresearchgate.netnih.gov

| Isomer | Primary Products | Activation Energy (Ea) at CBS-QB3 (kJ mol⁻¹) |

|---|---|---|

| trans-Propylamine | Propene + Ammonia | 281 |

| cis-Propylamine | Ethene + Methylimine + Hydrogen | 334 |

Dehydrogenation, the removal of a hydrogen molecule (H₂), is a common reaction type in the decomposition of this compound. researchgate.netwikipedia.org These reactions can proceed through various mechanisms, often in a single concerted step, leading to a range of unsaturated products. researchgate.netresearchgate.net

One significant dehydrogenation pathway for trans-propylamine results in the formation of an imine and H₂. acs.orgnih.gov This occurs through a single transition state where H₂ is eliminated from the nitrogen and the α-carbon. acs.org Another dehydrogenation pathway for the trans-isomer produces prop-2-en-1-amine and H₂. acs.org Kinetically, the formation of the imine is more favorable than the formation of prop-2-en-1-amine. acs.orgnih.gov Most dehydrogenation reactions are reported to be exothermic processes. researchgate.netresearchgate.net

Computational studies have identified a pathway for the formation of ethyl cyanide (propionitrile) and H₂ from this compound. researchgate.netresearchgate.net This particular unimolecular dissociation is considered significant both kinetically and thermodynamically. researchgate.netresearchgate.net The mechanism involves two main steps: an initial dehydrogenation of this compound to form an allylamine (B125299) intermediate, which then undergoes a subsequent unimolecular dissociation to yield the final products. researchgate.net The calculated energy barrier for this pathway is 416 kJ mol⁻¹. researchgate.netresearchgate.net

The formation of cyclic compounds during the thermal decomposition of this compound has been observed experimentally and investigated computationally. acs.orgnih.gov These cyclic products, which include azetidine (B1206935), aziridine (B145994), and cyclopropane (B1198618), are found to originate predominantly from the cis-isomer of this compound. acs.orgnih.gov

Three distinct pathways leading to cyclic products from cis-PA have been identified:

Azetidine Formation : cis-Propylamine can decompose to form azetidine and H₂. This reaction proceeds through a mechanism involving the formation of a C-N bond and the dissociation of H₂ from the nitrogen atom and the γ-carbon. acs.orgnih.gov The activation energy for this pathway is relatively high, calculated at 492 kJ mol⁻¹ (CBS-QB3). acs.org

Cyclopropane Formation : Another pathway leads to cyclopropane and ammonia. The transition state for this reaction involves the dissociation of the amino group from the α-carbon and a simultaneous proton transfer from the γ-carbon, coupled with the formation of a C-C bond to close the ring. nih.gov This pathway has a calculated activation barrier of 416 kJ mol⁻¹ (CBS-QB3). nih.gov

Aziridine Formation : The formation of aziridine is also a possible decomposition route from the cis-isomer. acs.org

| Product | Co-product | Activation Energy (Ea) at CBS-QB3 (kJ mol⁻¹) |

|---|---|---|

| Azetidine | H₂ | 492 |

| Cyclopropane | NH₃ | 416 |

Decomposition Mechanisms of Protonated this compound Species

In acidic environments or under certain mass spectrometry conditions, this compound can exist in its protonated form (HPA). The decomposition of these protonated species follows different pathways compared to the neutral molecule due to the presence of the positive charge.

Computational studies have been performed on the decomposition of the cis-isomer of protonated this compound (cis-HPA). acs.orgnih.govnih.gov Three primary decomposition pathways have been explored. nih.gov The results clearly indicate that the most favorable reaction channel, both kinetically and thermodynamically, is the one that leads to the formation of propene and the ammonium (B1175870) ion (NH₄⁺). acs.orgnih.govresearchgate.net

This pathway has an activation barrier of 184 kJ mol⁻¹, which is the lowest activation energy calculated among all investigated decomposition pathways for both neutral and protonated this compound. nih.govresearchgate.netnih.govacs.org Another considered pathway for cis-HPA is the formation of protonated propanimine, however, this route has a significantly higher energy barrier of 317 kJ mol⁻¹. nih.gov

| Reactant | Products | Activation Energy (Ea) at CBS-QB3 (kJ mol⁻¹) | Kinetic Favorability |

|---|---|---|---|

| cis-HPA | Propene + NH₄⁺ | 184 | Most Favorable |

| cis-HPA | Protonated Propanimine + H₂ | 317 | Less Favorable |

Formation of Ammonium Ions and Alkenes

The decomposition of this compound can proceed through various pathways, leading to the formation of stable molecules such as ammonium ions and alkenes. Computational studies have identified key mechanisms for these transformations.

For the trans conformer of this compound (trans-PA), a significant decomposition pathway involves a concerted, one-step reaction that yields propene and ammonia (NH₃). acs.orgacs.org This reaction proceeds through a transition state where the C–N bond and a C–H bond are elongated simultaneously. acs.org This pathway is notable both kinetically and thermodynamically, with a calculated activation energy barrier of 281 kJ mol⁻¹. acs.orgresearchgate.netcbseacademic.nic.in

In the case of the protonated form of cis-propylamine (cis-HPA), the formation of propene and the ammonium ion (NH₄⁺) is the most favorable decomposition reaction. acs.orgresearchgate.netnih.gov This pathway has the lowest activation energy calculated among all decomposition routes for both neutral and protonated forms, with an activation barrier of 184 kJ mol⁻¹. acs.orgresearchgate.netnih.gov The reaction is considered the most plausible pathway from a kinetic standpoint due to this low energy requirement. nih.gov The process involves the dissociation of the amino group and a simultaneous proton transfer. acs.orgresearchgate.net

Bimolecular Reactions and Intermolecular Interactions

Computational Studies of this compound’s Bimolecular Reactions

Computational chemistry, particularly using density functional theory (DFT) and complete basis set (CBS-QB3) methods, has been instrumental in studying the bimolecular reactions of this compound. researchgate.netnih.gov These studies have provided detailed insights into the dehydrogenation reactions of trans-propylamine in the gas phase. researchgate.netnih.gov

Research has focused on various mechanistic pathways, calculating thermodynamic functions and activation parameters for each. researchgate.netnih.gov For instance, the reaction of this compound with a hydrogen cation (H⁺) has been explored, where the cation acts as a Lewis acid, abstracting a proton from different carbon atoms (α, β, or γ) on the this compound molecule to form H₂ and a this compound cation. researchgate.net Another studied bimolecular pathway is the reaction involving a methyl cation, which can abstract a hydride ion from the amine site or add to the nitrogen atom. researchgate.net

A significant finding is that many dehydrogenation reaction mechanisms occur as exothermic processes through a concerted step transition state. researchgate.netnih.gov One of the most favorable bimolecular reactions identified is the formation of the α-propylamine cation and ammonia (NH₃), which has a remarkably low activation barrier of only 1 kJ mol⁻¹. researchgate.netnih.govresearchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the physical properties and structural organization of molecules like this compound. mhmedical.comnih.gov These interactions, while weaker than covalent bonds, govern how molecules interact with each other and with their environment. mhmedical.com The primary non-covalent forces relevant to this compound are hydrogen bonds and London dispersion forces.

Hydrogen Bonding: The amine group (-NH₂) in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). youtube.com This allows this compound molecules to form intermolecular hydrogen bonds with each other and with other polar molecules like water, contributing to its miscibility in water. wikipedia.orgyoutube.com

London Dispersion Forces: These are the weakest type of non-covalent interaction and arise from temporary fluctuations in electron distribution, creating induced dipoles. youtube.com The three-carbon alkyl chain (CH₃CH₂CH₂) of this compound is nonpolar, and its interactions are dominated by these dispersion forces. youtube.com

Ionic Interactions: In the presence of an acid, this compound becomes protonated to form the propylammonium ion (CH₃CH₂CH₂NH₃⁺). This charged species can then engage in strong, non-directional ionic interactions with negatively charged ions (anions). youtube.combasicmedicalkey.com

The interplay of these forces dictates the molecule's three-dimensional structure and its interactions in biological and chemical systems. nih.gov

Kinetic Studies of this compound Reactions

Rate Coefficients and Kinetic Parameters

Kinetic studies provide quantitative data on the rates of chemical reactions. For this compound, various kinetic parameters have been determined through both experimental and computational methods.

Computational studies on the unimolecular decomposition of this compound have yielded activation energies (Ea), activation enthalpies (ΔH‡), and activation Gibbs free energies (ΔG‡) for numerous pathways. researchgate.net For example, the decomposition of trans-propylamine to propene and NH₃ has a calculated activation energy of 281 kJ mol⁻¹, while the formation of ethene and methylimine from cis-propylamine has an Ea of 334 kJ mol⁻¹. acs.orgresearchgate.net The most favorable decomposition, the formation of propene and NH₄⁺ from protonated cis-propylamine, has an Ea of 184 kJ mol⁻¹. acs.orgresearchgate.netnih.gov

Experimental studies have also provided specific rate constants. In the TBD-catalyzed amidation of poly(methyl acrylate), the observed rate constant (k_obs) for the reaction with this compound was measured. researchgate.net Kinetic analysis of the N–H oxidative addition of n-propylamine to a phosphorus compound revealed that the reaction rate decreases as temperature increases, which is an unusual finding. acs.org The activation parameters for this entropy-controlled reaction were determined to be ΔH‡ = -0.8 ± 0.4 kcal/mol and ΔS‡ = -72 ± 2 cal/(mol·K). acs.org

Below is a table summarizing some of the reported kinetic parameters for reactions involving this compound.

| Reaction | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| trans-PA → Propene + NH₃ | Computational (CBS-QB3) | Ea | 281 kJ mol⁻¹ | acs.orgresearchgate.net |

| cis-HPA → Propene + NH₄⁺ | Computational (CBS-QB3) | Ea | 184 kJ mol⁻¹ | acs.orgresearchgate.netnih.gov |

| N-H Oxidative Addition | Experimental | ΔH‡ | -0.8 ± 0.4 kcal/mol | acs.org |

| N-H Oxidative Addition | Experimental | ΔS‡ | -72 ± 2 cal/(mol·K) | acs.org |

| TBD-catalyzed Amidation of PMA | Experimental | k_obs | 0.13 x 10⁻³ s⁻¹ | researchgate.net |

Influence of Catalytic Supports on Reaction Rates

Catalytic supports can significantly alter the rate and selectivity of chemical reactions. In the case of this compound, the nature of the support material has been shown to influence its decomposition products. nih.gov For instance, when this compound is decomposed in the presence of kaolin, a type of clay mineral, the resulting products include hydrogen cyanide (6.6%), propylene (B89431) (6.4%), and hydrogen (6.3%). researchgate.netnih.gov

Theoretical studies on the decomposition of this compound on a silicon (Si) surface identified eight different decomposition channels. researchgate.net The most plausible pathways on this surface were those leading to products containing π-bonds, such as alkyl cyanides (activation energy 242 kJ mol⁻¹), alkenes (334 kJ mol⁻¹), and imines (343 kJ mol⁻¹). nih.gov In contrast, the formation of strained cyclic products like azetidine and cyclopropane was found to be kinetically less favorable on the silicon support. nih.gov

The role of the support is often linked to its physical and chemical properties, such as its reducibility. researchgate.net For gas-phase reactions, factors like pressure also play a critical role by influencing the concentration of reactants at the catalyst surface, thereby affecting the reaction rate. catalysis.blog The interaction between the catalyst and its support can modify the catalyst's electronic properties, leading to enhanced activity and different product distributions compared to the unsupported catalyst. researchgate.net

Catalytic Applications and Mechanistic Insights of Propylamine and Its Analogs

Homogeneous Catalysis by Propylamine (B44156)

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which allows for a high degree of interaction between the catalyst and reactant molecules. chembam.com Primary amines like this compound can function as organocatalysts for certain transformations, most notably carbon-carbon bond-forming reactions.

Primary amines, including this compound, can catalyze the aldol (B89426) reaction through an enamine-based mechanism, similar to the well-studied catalysis by secondary amines like proline. The reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. nih.gov The general mechanism involves the nucleophilic attack of an enamine, formed from a ketone or aldehyde and the amine catalyst, onto a carbonyl carbon of another aldehyde or ketone molecule. nih.govlibretexts.org